Deoxyphorbol
Overview
Description
Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .
Synthesis Analysis
The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .Molecular Structure Analysis
The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .Chemical Reactions Analysis
The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .Scientific Research Applications
Anti-Angiogenic Effects in Cancer Treatment
12-Deoxyphorbol 13-palmitate, a derivative of deoxyphorbol, has been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenic processes, such as the proliferation and migration of human umbilical vein endothelial cells. This compound significantly inhibited neovessel formation in various assays and showed potential in inhibiting microvessel density in vivo, which is crucial for cancer treatment (Xu et al., 2013).
Cell Growth Inhibition and Apoptosis in Cancer Cells
Studies have demonstrated that 12-deoxyphorbol 13-palmitate can inhibit the growth of BGC823 cells, a type of gastric cancer cell. It induced cell cycle arrest and apoptosis, showing its potential as an antitumor agent. The compound also influenced the expression of various proteins involved in cell cycle regulation and apoptosis, highlighting its potential in cancer therapy (Xu et al., 2013).
HIV-1 Latency Interruption
Compounds derived from deoxyphorbol, such as 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate, have shown effectiveness in reactivating latent HIV-1 in infected T-cell lymphoblasts. These findings suggest the potential of deoxyphorbol derivatives in developing anti-HIV drugs based on latency reactivation therapy, which is significant in the context of HIV/AIDS treatment (Tostes et al., 2021).
Synthesis and Development of New Drug Leads
Advancements in the synthesis of deoxyphorbol and its derivatives, such as prostratin and DPP, have been crucial in developing new drug leads. These compounds have shown potential as adjuvants for antiretroviral therapy in AIDS patients by activating latent HIV-1, making them promising candidates for future therapeutic applications (Wender et al., 2008).
Safety And Hazards
While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .
Future Directions
Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .
properties
IUPAC Name |
(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJAYUGZUOLFMY-YLKPGCRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyphorbol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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